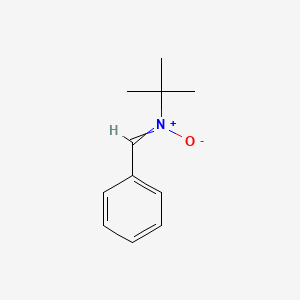
n-tert-butyl-alpha-phenylnitrone
概要
説明
準備方法
The synthesis of n-tert-butyl-alpha-phenylnitrone typically involves the reaction of tert-butylamine with benzaldehyde under specific conditions . The reaction is carried out in the presence of an oxidizing agent to form the N-oxide derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
n-tert-butyl-alpha-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
n-tert-butyl-alpha-phenylnitrone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of n-tert-butyl-alpha-phenylnitrone involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress . These interactions contribute to its observed biological effects.
類似化合物との比較
n-tert-butyl-alpha-phenylnitrone can be compared with other similar compounds such as:
N-tert-Butyl-α-phenylnitrone: Shares a similar structure but differs in its specific functional groups.
Phenyl N-tert-butylnitrone: Another closely related compound with similar chemical properties. The uniqueness of this compound lies in its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
N-tert-butyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
IYSYLWYGCWTJSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
物理的記述 |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |
蒸気圧 |
0.00000043 [mmHg] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














